An In-depth Technical Guide on Cyclohexanone Tosylhydrazone: Chemical Properties and Structure
An In-depth Technical Guide on Cyclohexanone Tosylhydrazone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexanone tosylhydrazone is a cornerstone reagent in modern organic synthesis, prized for its stability and versatility as a precursor to highly reactive intermediates. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and key applications. We will delve into the mechanistic details of its most important transformations—the Shapiro and Bamford-Stevens reactions—offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this powerful synthetic tool.
Introduction: The Strategic Importance of Cyclohexanone Tosylhydrazone
In the landscape of synthetic organic chemistry, the ability to predictably and efficiently form carbon-carbon and carbon-heteroatom bonds is paramount. Cyclohexanone tosylhydrazone has emerged as a critical synthon, primarily due to its role as a stable, crystalline, and easily handled precursor to reactive species such as diazo compounds, carbenes, and vinyllithium reagents.[1] Its application spans from fundamental academic research to the intricate multi-step synthesis of pharmaceuticals and agrochemicals.[2]
The true value of cyclohexanone tosylhydrazone lies in the controlled generation of these transient intermediates, which can then be trapped by a wide array of electrophiles or undergo concerted cycloadditions and rearrangements. This guide will provide the necessary foundational knowledge and practical protocols to harness the full synthetic potential of this versatile molecule.
Molecular Structure and Physicochemical Properties
A thorough understanding of a reagent's intrinsic properties is the bedrock of its effective application.
Molecular Structure
Cyclohexanone tosylhydrazone is formed from the condensation of cyclohexanone and p-toluenesulfonylhydrazide (tosylhydrazine).[2] The molecule features a cyclohexane ring bonded to a hydrazone moiety, which is in turn substituted with an electron-withdrawing tosyl group.[2] This specific arrangement of functional groups is the key to its unique reactivity.
Caption: Molecular Structure of Cyclohexanone Tosylhydrazone.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of cyclohexanone tosylhydrazone, which are essential for its handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂S[2][3] |
| Molecular Weight | 266.36 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | Not available (decomposes) |
| Solubility | Soluble in many organic solvents; insoluble in water.[3] |
| CAS Number | 4545-18-0[2][3] |
Safety and Handling: Cyclohexanone tosylhydrazone should be handled with standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses.[1] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Synthesis of Cyclohexanone Tosylhydrazone: A Validated Protocol
The synthesis of cyclohexanone tosylhydrazone is a robust and high-yielding condensation reaction. The choice of conditions is critical to drive the reaction to completion and ensure a high-purity product.
Underlying Mechanism
The synthesis proceeds via the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone.[2] This is followed by a dehydration step to form the stable C=N bond of the hydrazone. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic addition.[2][4]
Caption: Synthetic pathway for Cyclohexanone Tosylhydrazone.
Detailed Experimental Protocol
This protocol is optimized for both yield and purity.
Materials:
-
Cyclohexanone
-
p-Toluenesulfonylhydrazide
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Stirring apparatus
-
Filtration equipment (Büchner funnel, filter flask)
Procedure:
-
Dissolution: Dissolve p-toluenesulfonylhydrazide in a minimal amount of warm ethanol in a suitable flask equipped with a magnetic stirrer.
-
Addition of Ketone: To this solution, add one equivalent of cyclohexanone.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature. The product, being less soluble, will begin to precipitate as a white solid. The reaction can be gently warmed to ensure completion.
-
Isolation: After the reaction is complete (typically monitored by TLC), cool the mixture in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Self-Validation: The identity and purity of the synthesized cyclohexanone tosylhydrazone can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).[1]
Key Synthetic Transformations
The synthetic utility of cyclohexanone tosylhydrazone is most evident in its conversion to other valuable intermediates.
The Shapiro Reaction: A Route to Vinyllithium Reagents
The Shapiro reaction is a powerful transformation that converts tosylhydrazones into alkenes, proceeding through a vinyllithium intermediate.[5] This reaction is highly valued for its ability to generate a nucleophilic vinyl carbon, which can then react with various electrophiles.
Mechanistic Rationale: The reaction requires two equivalents of a strong organolithium base (e.g., n-butyllithium).[5][6] The first equivalent deprotonates the acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the carbon alpha to the C=N bond, forming a dianion.[1][7] This dianion then undergoes a spontaneous elimination of lithium p-toluenesulfinate, followed by the extrusion of nitrogen gas to yield the vinyllithium species.[7]
Caption: Simplified workflow of the Shapiro Reaction.
Causality in Experimental Design: The use of two equivalents of a strong, non-nucleophilic base is critical. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and the resulting vinyllithium intermediate. The choice of solvent (often THF or ether) is also important for solvating the lithium species. The Shapiro reaction generally leads to the formation of the less substituted (kinetic) alkene product.[8][9]
The Bamford-Stevens Reaction: Generating Carbenes and Alkenes
The Bamford-Stevens reaction is another base-mediated decomposition of tosylhydrazones to form alkenes.[10] A key distinction from the Shapiro reaction is that it typically uses weaker bases (e.g., sodium methoxide) and the nature of the intermediate depends on the solvent.[11]
Mechanistic Dichotomy:
-
Aprotic Solvents: In aprotic solvents, the reaction proceeds through the formation of a diazo compound, which then loses nitrogen to generate a carbene intermediate.[8][12] This carbene can then undergo rearrangements or insertions.
-
Protic Solvents: In protic solvents, the diazo intermediate can be protonated to form a diazonium ion, which subsequently loses nitrogen to form a carbocation.[8][12][13] This carbocation can then undergo rearrangement to form the more stable, thermodynamically favored alkene.[8][12]
Caption: Divergent pathways of the Bamford-Stevens Reaction.
Spectroscopic Characterization
The structural elucidation and purity assessment of cyclohexanone tosylhydrazone rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons of the tosyl group, the aliphatic protons of the cyclohexane ring, and the N-H proton.[1][14] |
| ¹³C NMR | Resonances for the carbons of the cyclohexane ring, the aromatic carbons, the methyl group of the tosyl moiety, and the C=N carbon.[14][15] |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3200-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and strong S=O stretching bands for the sulfonyl group.[1] |
Conclusion and Future Directions
Cyclohexanone tosylhydrazone is a robust and versatile reagent that serves as a gateway to a rich array of synthetic transformations. Its ability to be readily converted into vinyllithium reagents and carbenes/carbocations makes it an indispensable tool for the construction of complex molecular frameworks. As the field of organic synthesis continues to evolve, we can anticipate the development of new, innovative applications for this classic synthon, particularly in the realm of transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis.[1][16]
References
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- 4. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
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- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. adichemistry.com [adichemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 11. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Cyclohexanone
Tosylhydrazine
Tetrahedral Intermediate
